BenchChemオンラインストアへようこそ!

1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Physicochemical Property Oral Bioavailability ADME

1-(3-Cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide (CAS 1207038-13-8) is a synthetic, achiral small molecule (MW: 400.48 g/mol, formula C24H24N4O2) from the quinoline-piperidine carboxamide class. It is catalogued as a screening compound (ID: L483-0017) by ChemDiv, featuring a 3-cyanoquinoline core linked to a piperidine-4-carboxamide scaffold, which is further derivatized with an N-(2-methoxybenzyl) group.

Molecular Formula C24H24N4O2
Molecular Weight 400.482
CAS No. 1207038-13-8
Cat. No. B2953270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
CAS1207038-13-8
Molecular FormulaC24H24N4O2
Molecular Weight400.482
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
InChIInChI=1S/C24H24N4O2/c1-30-22-9-5-2-6-18(22)15-27-24(29)17-10-12-28(13-11-17)23-19(14-25)16-26-21-8-4-3-7-20(21)23/h2-9,16-17H,10-13,15H2,1H3,(H,27,29)
InChIKeyOXPNDLMYFADNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide (CAS 1207038-13-8): Comparative Physicochemical Profile and Research Utility


1-(3-Cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide (CAS 1207038-13-8) is a synthetic, achiral small molecule (MW: 400.48 g/mol, formula C24H24N4O2) from the quinoline-piperidine carboxamide class . It is catalogued as a screening compound (ID: L483-0017) by ChemDiv, featuring a 3-cyanoquinoline core linked to a piperidine-4-carboxamide scaffold, which is further derivatized with an N-(2-methoxybenzyl) group. The compound's calculated physicochemical properties include a logP of 3.20, a logD of 3.20, a predicted aqueous solubility (logSw) of -3.26, and a polar surface area (PSA) of 61.04 Ų . Its predicted density is 1.27±0.1 g/cm³ and its pKa is 15.06±0.20 [1]. The ortho-methoxy substitution on the benzyl moiety is a key structural feature that distinguishes it from unsubstituted and para-substituted benzyl analogs within this compound library.

Procurement Rationale: Why N-benzyl or Para-substituted Analogs Cannot Simply Replace 1-(3-Cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide


Within the 3-cyanoquinoline-4-piperidine carboxamide series, the specific position of the methoxy substituent on the N-benzyl ring is not a trivial variation. Substituting this compound with its closest generic analog, the unsubstituted N-benzyl derivative (CAS 1207018-01-6, MW: 370.4 g/mol) , results in quantifiable differences in key molecular properties. The ortho-methoxy group introduces an additional hydrogen bond acceptor, increases the polar surface area (PSA) from a predicted ~52 Ų to 61.04 Ų, and alters the compound's predicted aqueous solubility (logSw) and lipophilicity . These changes directly impact pharmacokinetic drivers such as membrane permeability, blood-brain barrier (BBB) penetration potential, and metabolic stability, meaning one analog cannot be substituted for another without altering the pharmacological profile of the screening set or lead series.

Quantitative Differentiation of 1-(3-Cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide Against Closest Analogs


Polar Surface Area and Hydrogen Bond Acceptor Count Versus Unsubstituted N-Benzyl Analog

The target compound's ortho-methoxybenzyl group directly increases its polar surface area (PSA) and hydrogen bond acceptor (HBA) count compared to the simplest N-benzyl analog. The target possesses a PSA of 61.04 Ų and 5 HBA, while the unsubstituted N-benzyl analog (ChemDiv L483-0036) has a predicted PSA of 52.09 Ų and 4 HBA . This is a direct structural consequence of the methoxy substitution, providing a calculable differentiation in properties governing membrane interaction.

Physicochemical Property Oral Bioavailability ADME

Predicted Aqueous Solubility (logSw) Advantage Over 5-Chloro-2-Methoxy Anilide Analog

The target benzylamide shows a significantly improved predicted aqueous solubility compared to a closely related anilide analog. The target compound's predicted logSw is -3.26, whereas the 5-chloro-2-methoxyphenyl analog (ChemDiv L483-0049, an anilide) has a predicted logSw of -4.30 . The benzylamide linkage disrupts the direct conjugation between the amide nitrogen and the aromatic ring, which is present in the anilide, reducing crystal lattice energy and enhancing solubility.

Solubility Drug-likeness Formulation

Controlled Lipophilicity (logD) Profile Compared to 4-Fluoro-2-Methylphenyl and 4-Ethylphenyl Analogs

The target compound maintains a moderate predicted logD of 3.20, which is strategically positioned between more and less lipophilic analogs in the series. The 4-fluoro-2-methylphenyl analog (L483-0084) has a predicted logD of 3.61, and the 4-ethylphenyl analog (L483-0074) reaches a predicted logD of 4.22 . The target compound thus avoids the high lipophilicity that is often associated with increased metabolic clearance, promiscuous binding, and solubility issues, while still being more lipophilic than the unsubstituted phenyl analog (logD 3.10).

Lipophilicity logD Pharmacokinetics

Structural Confirmation of Ortho-Substitution Motif for Conformational Restriction

The ortho-methoxy group on the benzyl moiety is expected to introduce conformational restriction by favoring an intramolecular interaction between the methoxy oxygen and the adjacent benzylic amide N-H. This structural motif is absent in the unsubstituted N-benzyl analog (CAS 1207018-01-6) where free rotation is less restricted . While no direct experimental binding data is available to quantify the effect on target affinity, this pre-organized conformation is a recognized design strategy in medicinal chemistry for reducing entropic penalties upon binding [1]. This is a class-level inference based on well-established principles of ortho-substitution effects on benzylamide geometry and has been observed in crystallographic studies of related N-(2-methoxybenzyl)amide ligands available in the Cambridge Structural Database (CSD).

Conformational Analysis Target Binding Scaffold Design

Explicit Statement on Limited Primary Bioactivity Data

A targeted search across PubMed, BindingDB, ChEMBL, and PubChem did not yield any peer-reviewed publications or deposited bioassay data (IC50, EC50, Ki) for CAS 1207038-13-8 as of the search date [1]. This compound is primarily characterized as a virtual or physical screening compound from a commercial vendor library. Potential users should be aware that no quantitative target engagement, selectivity profile, or cellular activity data exists in the public domain to differentiate it from its analogs on a biological basis. The evidence in this guide is therefore limited to computable physicochemical properties which serve as the only verifiable and quantifiable differentiators for procurement decisions at this time.

Data Availability Screening Compound Procurement Decision

Defined Application Scenarios for 1-(3-Cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide Based on Physicochemical Evidence


Peripheral Target-Focused Phenotypic or High-Throughput Screening Libraries

Given its predicted PSA of 61.04 Ų, which is above the commonly cited threshold of 60 Ų for passive CNS penetration, this compound is preferentially suited for screening campaigns targeting peripheral proteins (e.g., kinases, GPCRs outside the CNS) . Its moderate logD of 3.20 places it in a favorable range for cell permeability without the excessive lipophilicity that leads to non-specific binding and rapid metabolic clearance. This makes it an ideal candidate for inclusion in diversity sets designed for peripheral target screening, where hit rates are optimized by pre-filtering for drug-like physicochemical properties.

Scaffold-Hopping from Anilide to Benzylamide Series for Improved Solubility

For research programs identifying a hit in a 3-cyanoquinoline anilide series but facing solubility-limited assay interference or formulation challenges, this compound provides a direct scaffold-hop to a benzylamide. The quantified solubility advantage (ΔlogSw = +1.04 log units compared to the 5-chloro-2-methoxyanilide analog) directly addresses the solubility bottleneck, while preserving the core quinoline-piperidine pharmacophore . This scenario is common in lead optimization when anilide-based leads exhibit flat SAR due to poor solubility.

Conformationally-Restricted Probe Design for Structural Biology

The ortho-methoxybenzyl substituent is predicted to reduce conformational flexibility about the amide bond, creating a more rigid ligand geometry [1]. This property is valuable in structure-based drug design, where rigid, well-defined ligands are preferred for soaking experiments in X-ray crystallography or for reducing the entropic penalty in binding free energy calculations. The compound can serve as a building block or direct probe in crystallographic fragment screening where conformational heterogeneity must be minimized.

Reference Standard in Analytical Method Development for Cyanoquinoline Impurity Profiling

The distinct UV chromophore from the 3-cyanoquinoline core combined with the specific HPLC retention driven by its unique logD (3.20) phenotype makes this compound suitable as a system suitability standard for analytical methods monitoring related substances in pharmaceutical process chemistry. Its predicted purity of ≥95% and well-characterized physical properties (density: 1.27 g/cm³, boiling point: 687.8 °C) [2] support its use as an analytical reference material.

Quote Request

Request a Quote for 1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.